N-(3-chloro-4-methylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O4S/c1-17-9-11-28(12-10-17)25(31)15-29-14-23(20-5-3-4-6-22(20)29)34(32,33)16-24(30)27-19-8-7-18(2)21(26)13-19/h3-8,13-14,17H,9-12,15-16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXXODLRYHGMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, identified by its CAS number 1251616-25-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 437.9 g/mol. The structure includes a chloro-substituted aromatic ring, an indole moiety, and a piperidine derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251616-25-7 |
| Molecular Formula | C20H24ClN3O4S |
| Molecular Weight | 437.9 g/mol |
Antitumor Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This compound's indole structure may facilitate DNA intercalation, disrupting replication processes and inducing apoptosis in tumor cells .
Antimicrobial Activity
This compound has shown potential antimicrobial effects against various bacterial strains. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folate synthesis pathways .
The biological activity can be attributed to several mechanisms:
- Electrophilic Character : The compound can form covalent bonds with biological macromolecules, leading to functional alterations.
- ROS Generation : It may induce oxidative stress, affecting cellular signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit topoisomerases and other critical enzymes involved in cell proliferation .
Study 1: Antitumor Efficacy
A study involving similar indole-based compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways through ROS generation and DNA damage .
Study 2: Antimicrobial Assessment
In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited inhibitory concentrations comparable to established antibiotics. The results indicated a potential for developing new antimicrobial agents from this class of compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Sulfonyl-Acetamide Backbone
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (Compound 37)
- Key Differences :
- Replaces the 4-methylpiperidinyl group with a 4-chlorobenzoyl moiety.
- Substitutes the 3-chloro-4-methylphenyl group with a 4-fluorophenylsulfonyl .
- However, the absence of the piperidinyl group may reduce solubility .
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-cyanophenyl)sulfonyl)acetamide (Compound 39)
- Key Differences: Features a 4-cyanophenylsulfonyl group instead of the chloro-methylphenyl.
- Impact: The cyano group introduces strong electron-withdrawing effects, which could alter metabolic stability and target affinity compared to the target compound .
Indole Derivatives with Heterocyclic Substituents
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide (D-24851)
- Key Differences :
- Contains a pyridin-4-yl acetamide and 4-chlorobenzyl indole substitution.
- Bioactivity : Acts as a tubulin inhibitor, highlighting the role of indole-acetamide scaffolds in targeting cytoskeletal proteins. The pyridinyl group may facilitate π-π stacking in binding pockets .
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Key Differences :
- Replaces sulfonyl with a sulfanyl (-S-) bridge.
- Incorporates a pyrimidoindole core.
- Impact: The thioether linkage reduces oxidation stability but may improve membrane permeability.
Acetamide Derivatives with Aromatic Substitutions
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Differences :
- Features a dichlorophenyl group and a pyrazol-4-yl acetamide.
- Structural Insight : The pyrazole ring introduces hydrogen-bonding sites, while the dichloro substitution enhances lipophilicity. Crystallographic data show conformational flexibility in the acetamide linkage .
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Key Differences: Includes a thiazolidinone ring and 2-chlorophenyl group.
Comparative Data Table
Key Research Findings and Implications
- Bioactivity Prediction : The target compound’s 4-methylpiperidinyl group may improve blood-brain barrier penetration compared to analogues with bulky aryl groups .
- Metabolic Stability : Sulfonyl bridges generally confer higher metabolic stability than thioether linkages, as seen in vs. 8 .
- SAR Insights : Chlorine atoms on aromatic rings enhance lipophilicity and target binding, but excessive substitution (e.g., dichlorophenyl in ) may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
